Ethyl 4-amino-6-chloro-5-nitronicotinate Ethyl 4-amino-6-chloro-5-nitronicotinate
Brand Name: Vulcanchem
CAS No.: 690635-35-9
VCID: VC2643865
InChI: InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11)
SMILES: CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl
Molecular Formula: C8H8ClN3O4
Molecular Weight: 245.62 g/mol

Ethyl 4-amino-6-chloro-5-nitronicotinate

CAS No.: 690635-35-9

Cat. No.: VC2643865

Molecular Formula: C8H8ClN3O4

Molecular Weight: 245.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-6-chloro-5-nitronicotinate - 690635-35-9

Specification

CAS No. 690635-35-9
Molecular Formula C8H8ClN3O4
Molecular Weight 245.62 g/mol
IUPAC Name ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11)
Standard InChI Key NTNJJLYBWLJZBS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl

Introduction

Structural Characteristics and Physical Properties

Ethyl 4-amino-6-chloro-5-nitronicotinate is a substituted pyridine derivative with multiple functional groups arranged around a central pyridine ring. The compound features an amino group at position 4, a chlorine atom at position 6, a nitro group at position 5, and an ethyl carboxylate group at position 3, creating a molecule with diverse chemical reactivity profiles .

Chemical Identity and Basic Properties

The following table summarizes the key identifying information and physical properties of ethyl 4-amino-6-chloro-5-nitronicotinate:

PropertyValue
CAS Number690635-35-9
IUPAC NameEthyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
Molecular FormulaC₈H₈ClN₃O₄
Molecular Weight245.62 g/mol
MFCD NumberMFCD14581634

The compound has several synonyms in chemical literature, including "3-Pyridinecarboxylic acid, 4-amino-6-chloro-5-nitro-, ethyl ester" and "4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester" . These alternative nomenclatures reflect the different conventions used in chemical databases and research publications.

Physicochemical Characteristics

Ethyl 4-amino-6-chloro-5-nitronicotinate possesses important physicochemical properties that influence its behavior in chemical reactions and biological systems:

ParameterValueSignificance
LogP2.50650 / 2.35Indicates moderate lipophilicity
Polar Surface Area (PSA)111.03 / 108 ŲImportant for membrane permeability prediction
Heavy Atoms Count16Structural complexity indicator
Rotatable Bond Count4Affects molecular flexibility
Number of Rings1Basic structural feature
Carbon Bond Saturation (Fsp3)0.25Indicates aromaticity dominance
Hydrogen Bond Acceptors5Important for intermolecular interactions
Hydrogen Bond Donors1Influences solubility and binding properties

The moderate LogP value of approximately 2.5 suggests a balance between hydrophilic and lipophilic character, which may be favorable for certain pharmaceutical applications requiring membrane permeability . The substantial polar surface area indicates potential limitations in passive membrane diffusion but good water solubility.

Synthesis and Preparation Methods

Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through selective amination of ethyl 4,6-dichloro-5-nitronicotinate. The documented synthesis route provides important insights into the preparation of this compound under laboratory conditions.

Chemical Reactivity and Reaction Profiles

The structural features of ethyl 4-amino-6-chloro-5-nitronicotinate confer specific reactivity patterns that are relevant to its applications in organic synthesis and medicinal chemistry.

Reactive Centers

Ethyl 4-amino-6-chloro-5-nitronicotinate contains several reactive functional groups:

  • The remaining chlorine atom at position 6 serves as a potential site for further nucleophilic aromatic substitution reactions

  • The primary amino group can participate in numerous transformations including acylation, alkylation, and diazotization

  • The nitro group offers possibilities for reduction to an amino group or other nitrogen-containing functionalities

  • The ethyl ester group provides opportunities for hydrolysis, transesterification, or reduction

These reactive centers make the compound versatile as an intermediate in multi-step synthetic pathways .

Applications in Research and Development

Ethyl 4-amino-6-chloro-5-nitronicotinate has been identified in scientific literature primarily as an intermediate in synthetic pathways and as a compound with potential pharmaceutical applications.

IdentifierValue
CAS Number690635-35-9
MDL NumberMFCD14581634
HS Code2933399090 / 2933399990

These identifiers facilitate tracking for import/export, regulatory compliance, and inventory management .

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